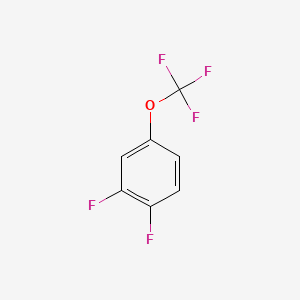

1,2-Difluoro-4-(trifluoromethoxy)benzene

Descripción

Historical Context and Development

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which began in earnest during the early twentieth century. The foundational work in trifluoromethyl chemistry can be traced to Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride for introducing trifluoromethyl groups into organic molecules. These pioneering efforts established the groundwork for more sophisticated fluorination strategies that would eventually enable the synthesis of complex polyfluorinated compounds.

The specific development of trifluoromethoxy-containing compounds gained momentum in the mid-twentieth century as researchers recognized the unique properties conferred by this functional group. The trifluoromethoxy group exhibits remarkable thermal and chemical resistance to attack by acids, bases, organometallic reagents, and oxidizing or reducing agents. This stability, combined with its powerful electron-withdrawing character, made trifluoromethoxy compounds attractive targets for pharmaceutical and agrochemical applications.

The synthesis of this compound specifically builds upon advances in both direct aromatic fluorination and trifluoromethoxy group installation. The development of the Balz-Schiemann reaction provided a reliable method for introducing fluorine atoms into aromatic systems through diazonium salt intermediates. Meanwhile, parallel advances in trifluoromethoxy chemistry enabled the efficient introduction of this functional group through various synthetic strategies, including the reaction of phenolic compounds with trifluoromethylating reagents.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its representation of advanced fluorination strategies that combine multiple types of fluorine-containing substituents. This compound exemplifies the evolution from simple monofluorinated aromatics to sophisticated polyfluorinated structures that offer enhanced properties for specific applications. The strategic combination of direct aromatic fluorination with trifluoromethoxy substitution demonstrates the maturation of organofluorine synthesis as a sophisticated tool for molecular design.

The electron-withdrawing effects of the fluorine substituents in this compound create distinctive electronic properties that influence both reactivity and stability. The trifluoromethoxy group exhibits powerful π-polarization effects, acidifying not only the ortho positions but also the meta and para positions of the aromatic ring. This electronic influence extends beyond simple inductive effects to encompass complex resonance interactions that can be exploited in synthetic design.

The compound's significance is further enhanced by its role as a building block for more complex fluorinated structures. The multiple reactive sites available through the fluorine substituents enable further functionalization through nucleophilic aromatic substitution reactions, while the trifluoromethoxy group provides a stable anchor that resists unwanted side reactions. This combination of reactivity and stability makes the compound particularly valuable as an intermediate in the synthesis of pharmaceutical agents and specialty chemicals.

The development of efficient synthetic routes to this compound has contributed to broader advances in organofluorine methodology. The challenges associated with introducing multiple fluorine-containing groups have driven innovations in fluorination chemistry, including the development of new fluorinating reagents and catalytic systems. These methodological advances have applications that extend far beyond the synthesis of this specific compound to encompass the broader field of fluorine chemistry.

Overview of Trifluoromethoxy Compounds in Scientific Research

Trifluoromethoxy compounds have emerged as a significant class of organofluorine molecules with diverse applications across multiple scientific disciplines. These compounds, characterized by the presence of the -OCF₃ functional group, exhibit unique properties that distinguish them from their non-fluorinated analogs and even from other fluorinated substituents. The trifluoromethoxy group combines exceptional chemical stability with distinctive electronic effects, making these compounds valuable in pharmaceutical research, agrochemical development, and materials science applications.

The pharmaceutical relevance of trifluoromethoxy compounds has grown substantially as researchers have recognized their potential to enhance drug properties. According to current pharmaceutical databases, approximately 10% of all marketed pharmaceuticals contain fluorine atoms, with fluorinated compounds representing an increasingly important segment of new drug development. The trifluoromethoxy group offers particular advantages in medicinal chemistry applications, including enhanced metabolic stability, improved membrane permeability, and favorable pharmacokinetic properties.

Current research in trifluoromethoxy chemistry encompasses several key areas of investigation. One major focus involves the development of new synthetic methodologies for introducing trifluoromethoxy groups into organic molecules. Traditional approaches often rely on harsh reaction conditions or expensive reagents, driving research toward more efficient and environmentally friendly synthetic strategies. Recent advances have included the development of catalytic systems for trifluoromethoxy group installation and the exploration of novel trifluoromethylating reagents that operate under milder conditions.

| Property | Trifluoromethoxy Group | Methoxy Group | Trifluoromethyl Group |

|---|---|---|---|

| Electron-withdrawing Character | Strong | Weak (electron-donating) | Strong |

| Chemical Stability | Very High | Moderate | Very High |

| Lipophilicity Enhancement | High | Low | High |

| Metabolic Stability | Very High | Low | High |

| Synthetic Accessibility | Moderate | High | Moderate |

The application of trifluoromethoxy compounds in materials science represents another significant area of research activity. The unique electronic properties of the trifluoromethoxy group make these compounds attractive for applications in liquid crystal materials, electronic chemicals, and specialty polymers. The combination of chemical inertness and distinctive physical properties enables the design of materials with tailored characteristics for specific technological applications.

Environmental and regulatory considerations have also influenced research directions in trifluoromethoxy chemistry. The persistence of fluorinated compounds in the environment has prompted investigations into their environmental fate and the development of more sustainable synthetic approaches. These concerns have driven research toward green chemistry approaches that minimize waste generation and reduce reliance on environmentally problematic reagents and solvents.

Propiedades

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-35-9 | |

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogen Exchange via Nucleophilic Aromatic Substitution

A prominent method for introducing fluorine atoms into aromatic systems involves nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) under catalytic conditions. This approach is exemplified in the synthesis of 1,2,4-trifluorobenzene , where 2,4-dichloro-5-fluoronitrobenzene undergoes fluorination with KF in sulfolane at 150–200°C in the presence of a quaternary ammonium salt catalyst. The reaction achieves selective displacement of chlorine atoms at positions 2 and 4, yielding 2,4,5-trifluoronitrobenzene with high efficiency .

Adapting this methodology to 1,2-difluoro-4-(trifluoromethoxy)benzene would require a precursor such as 1,2-dichloro-4-(trifluoromethoxy)benzene. Treatment with KF (2.2 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in sulfolane at elevated temperatures (150–200°C) could facilitate sequential chlorine-to-fluorine substitutions. Critical parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Sulfolane | |

| Catalyst | Quaternary ammonium salt | |

| Temperature | 150–200°C | |

| KF:Molar ratio | 2.2:1 (relative to substrate) |

This method benefits from mild conditions and high atom economy but requires precise control over substitution regiochemistry to avoid isomer formation.

The introduction of electron-withdrawing groups, such as nitro or trifluoromethoxy, can direct subsequent electrophilic substitutions. Patent WO2016125185A2 details the nitration of trifluoromethoxybenzene using a mixed acid system (HNO₃/H₂SO₄) at 0–35°C, yielding para-nitro derivatives as the major product . For this compound, a similar strategy could involve:

-

Nitration of 1,2-difluorobenzene : Introducing a nitro group para to the fluorine substituents.

-

Trifluoromethoxylation : Displacing the nitro group with trifluoromethoxy via Ullmann-type coupling or nucleophilic substitution under high-pressure conditions.

Catalytic Hydrogenation for Nitro Group Reduction

Hydrogenation of nitro intermediates is critical in routes involving nitration. Patent CN110498730B employs palladium on carbon (Pd/C) under hydrogen gas to reduce 2,4,5-trifluoronitrobenzene to 2,4,5-trifluoroaniline . For this compound synthesis, this step could reduce a nitro precursor (e.g., 1,2-difluoro-4-nitro-(trifluoromethoxy)benzene) to the corresponding aniline, enabling subsequent functionalization.

| Reduction Condition | Details | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Pressure | 1–3 atm H₂ | |

| Solvent | Ethanol or ethyl acetate | |

| Temperature | 25–50°C |

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, regioselectivity, and operational complexity:

| Method | Yield Estimate | Regioselectivity | Complexity |

|---|---|---|---|

| Halogen Exchange (SNAr) | 60–75% | Moderate | High |

| Directed Nitration | 40–55% | Low | Moderate |

| Diazotization-Deamination | 50–65% | High | Moderate |

| Catalytic Hydrogenation | 70–85% | N/A | Low |

Key Findings :

-

Halogen Exchange offers the highest yield potential but requires stringent temperature control and expensive catalysts .

-

Diazotization-Deamination provides superior regioselectivity, making it suitable for precision fluorination .

-

Catalytic Hydrogenation is operationally simple but depends on the availability of nitro precursors .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium diisopropylamide (LIDA) and other strong bases. The reactions are often carried out at low temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .

Aplicaciones Científicas De Investigación

1,2-Difluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and the development of new pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1,2-difluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This makes it a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions .

Comparación Con Compuestos Similares

Table 1: Structural and Reactivity Comparison

Actividad Biológica

1,2-Difluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has attracted attention due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms and a methoxy group enhances its lipophilicity and reactivity, making it a candidate for various applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.09 g/mol. Its structure is characterized by:

- Two fluorine atoms at the 1 and 2 positions.

- A trifluoromethoxy group at the para position (4-position).

This substitution pattern significantly influences its chemical reactivity and interaction with biological molecules.

Preliminary studies suggest that the biological activity of this compound may involve:

- Enzyme Modulation : The trifluoromethoxy group can enhance interactions with enzymes, potentially modulating their activity.

- Receptor Binding : Its lipophilic nature may improve binding affinity to various receptors, influencing pharmacological effects.

Toxicity and Safety

Research indicates that fluorinated compounds often exhibit varying degrees of toxicity. For instance, studies on similar compounds have shown acute toxicity in animal models, emphasizing the need for thorough safety assessments. The acute toxicity of related compounds suggests that this compound may also pose risks, necessitating detailed toxicological evaluations.

Comparative Analysis

To better understand the biological implications of this compound, it can be compared with other similar fluorinated compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Difluoro-3-fluoromethoxy-5-(trifluoromethylthio)benzene | C8H4F6OS | Contains trifluoromethylthio group |

| 1,2-Difluoro-3-dimethoxy-5-(trifluoromethylthio)benzene | C9H8F6OS | Two methoxy groups |

| 1,2-Difluoro-4-trifluoromethoxy-benzene | C7H4F7O | Lacks trifluoromethylthio group |

This table highlights how variations in substitution can influence biological activity and potential applications.

Study on Detoxification Processes

A study investigated the detoxification processes of various fluorinated compounds under photocatalytic conditions. Results indicated that structural features significantly affect reactivity with reactive oxidation species (ROS). Specifically, the presence of electronegative groups like trifluoromethoxy enhances susceptibility to electrophilic attacks, leading to faster detoxification pathways compared to compounds lacking such groups .

Pharmacological Exploration

Another research effort focused on exploring the pharmacological potential of fluorinated compounds similar to this compound. The findings suggested that these compounds could interact with calcium channels and other targets relevant for therapeutic applications . This highlights their potential as candidates for drug development.

Q & A

Q. Basic

- NMR spectroscopy : and NMR identify fluorine and proton environments, with shifts influenced by electron-withdrawing trifluoromethoxy groups .

- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., 240.15 g/mol for analogs) and fragmentation patterns .

- X-ray crystallography : Resolves substituent spatial arrangements, crucial for studying reactivity .

How do the fluorine and trifluoromethoxy substituents affect the compound's chemical reactivity?

Q. Basic

- Electron-withdrawing effects : The trifluoromethoxy group deactivates the benzene ring, directing electrophilic substitution to meta/para positions .

- Reduction reactions : Nitro groups (in analogs) are reduced to amines using H/Pd-C, while trifluoromethoxy groups remain inert .

- Aryne intermediates : Brominated precursors generate arynes under strong bases (e.g., LDA), enabling Diels-Alder or cycloaddition reactions .

How can researchers resolve contradictions in substitution reactivity data for derivatives with varying substituent positions?

Advanced

Conflicting reactivity often arises from steric/electronic differences. For example:

- Isomer-dependent pathways : 1-Bromo-3-(trifluoromethoxy)benzene forms distinct lithiated intermediates at different temperatures (-100°C vs. -75°C), altering final products .

Methodology : Use kinetic vs. thermodynamic control studies (varying reaction time/temperature) and DFT calculations to map energy barriers.

What experimental design strategies optimize synthesis while minimizing by-products?

Q. Advanced

- Temperature gradients : Maintain 30–90°C for halogenation to suppress side reactions .

- Flow chemistry : Enhances mixing and heat transfer for scaled-up Sonogashira couplings .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

How can the biological activity of this compound be systematically evaluated in drug discovery?

Q. Advanced

- In vitro assays : Screen for antimicrobial activity via MIC (minimum inhibitory concentration) tests or enzyme inhibition (e.g., kinase assays) .

- Binding studies : Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .

- Metabolic stability : Assess using liver microsomes, noting fluorine’s role in resisting oxidative degradation .

What computational methods predict the electronic effects of substituents on reaction pathways?

Q. Advanced

- DFT calculations : Model Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr reactions) to quantify electronic effects .

- Molecular docking : Predict binding poses in biological targets, leveraging trifluoromethoxy’s hydrophobic interactions .

What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.